Dimethyl sulphide dichloroborane
Description
Properties
Molecular Formula |
C2H6BCl2S |
|---|---|
Molecular Weight |
143.85 g/mol |
InChI |
InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3; |
InChI Key |
WUMWALPZJVFLPG-UHFFFAOYSA-N |
Canonical SMILES |
[B](Cl)Cl.CSC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advancements for Dichloroborane Dimethyl Sulfide
Redistribution Reactions for Dichloroborane-Dimethyl Sulfide (B99878) Formation
Redistribution reactions represent a cornerstone in the synthesis of haloborane-dimethyl sulfide adducts. This method involves the exchange of substituents between two different borane (B79455) species to form the desired product along with other species in equilibrium.
A well-established and efficient method for preparing dichloroborane-dimethyl sulfide involves the redistribution reaction between borane-dimethyl sulfide (BH₃•SMe₂) and the boron trichloride-dimethyl sulfide adduct (BCl₃•SMe₂). acs.org When these two compounds are mixed in the appropriate stoichiometric ratio (2:1 of BCl₃•SMe₂ to BH₃•SMe₂), they undergo a ligand and substituent exchange to yield the target dichloroborane-dimethyl sulfide complex. acs.org
The reaction can be represented by the following equation:
BH₃•SMe₂ + 2 BCl₃•SMe₂ ⇌ 3 BHCl₂•SMe₂
This process is typically stirred at room temperature and can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of the product and the consumption of the starting materials. The dimethyl sulfide ligand remains coordinated to the boron center throughout the exchange. acs.org
The redistribution reaction offers a direct and often high-yielding path to dichloroborane-dimethyl sulfide. Its primary advantage is the use of stable, commercially available starting materials. acs.orgwikipedia.org However, the reaction is an equilibrium process, which can result in a mixture of products, including the starting materials and monochloroborane-dimethyl sulfide (ClH₂B•SMe₂), if the stoichiometry is not precisely controlled. acs.org
| Synthetic Route | Starting Materials | Key Features | Potential Issues |
| Redistribution | Borane-dimethyl sulfide, Boron trichloride-dimethyl sulfide | Direct, uses stable adducts. acs.org | Equilibrium process, may result in product mixtures. acs.org |
| Organohalide Reaction | Borane-dimethyl sulfide, Tetrachloromethane | Generates monochloroborane quantitatively for related complexes. rsc.org | Primarily demonstrated for monochloroborane, not dichloroborane. rsc.org |
Alternative Preparative Strategies for Dichloroborane Systems
Beyond direct redistribution, other chemical transformations provide access to haloborane complexes, highlighting the versatility of borane chemistry.
An alternative approach for generating haloborane adducts involves the reaction of borane-dimethyl sulfide with an organohalide. For instance, monochloroborane-dimethyl sulfide (BH₂Cl•SMe₂) can be synthesized in nearly quantitative yield by refluxing an equimolar mixture of borane-dimethyl sulfide and tetrachloromethane (CCl₄). rsc.org This reaction demonstrates that a B-H bond can be converted to a B-Cl bond under relatively mild conditions. While this specific method is documented for the monochloro- derivative, it illustrates a viable alternative pathway for introducing halogen atoms onto a borane center. rsc.org
For large-scale and industrial production, safety, cost, and efficiency are paramount. The redistribution reaction is advantageous because it avoids the direct handling of highly toxic and pyrophoric diborane (B8814927) gas, instead utilizing the more stable and manageable liquid borane-dimethyl sulfide complex. acs.orgwikipedia.orgborates.today Industrial methods for producing the dimethyl sulfide precursor itself are well-established, often involving the continuous vapor-phase reaction of methanol (B129727) and hydrogen sulfide over a zeolite catalyst. google.com
Recent advancements in borane chemistry have also focused on developing diborane-free methods for producing borane complexes. One such patented method involves the reaction of boron trifluoride and a Lewis base (like dimethyl sulfide) with specific tertiary amines under a hydrogen atmosphere. google.com This approach circumvents the need for sodium borohydride, a common but sometimes problematic stabilizer, and points toward safer and more sustainable industrial processes. wikipedia.orggoogle.com
Purity Assessment and Mixture Analysis in Dichloroborane-Dimethyl Sulfide Preparation
Given that redistribution reactions can lead to a mixture of haloboranes, rigorous purity assessment is crucial. The primary tool for analyzing the composition of the product mixture is ¹¹B Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy. acs.org This technique allows for the clear differentiation and quantification of the various borane species in solution, such as BH₃•SMe₂, BHCl₂•SMe₂, BH₂Cl•SMe₂, and BCl₃•SMe₂, each of which exhibits a distinct chemical shift in the ¹¹B NMR spectrum. acs.org
For example, analysis of reaction mixtures can confirm the complete consumption of starting materials and quantify the yield of the desired dichloroborane adduct. google.com Purification of the final product, if necessary, can be achieved through methods like vacuum transfer or distillation, although the direct use of the reaction mixture is common if the stoichiometry was controlled effectively. wikipedia.orgborates.today
Mechanistic Investigations of Dichloroborane Dimethyl Sulfide Reactivity
Reaction Pathways in Dichloroborane-Dimethyl Sulfide (B99878) Mediated Transformations
The reaction pathways of dichloroborane-dimethyl sulfide are diverse, encompassing hydroboration of alkenes and alkynes, as well as the chemoselective reduction of various functional groups. sigmaaldrich.comsigmaaldrich.com In hydroboration, the B-H bond adds across a carbon-carbon multiple bond, forming an organoborane intermediate that can be further elaborated. masterorganicchemistry.com The reagent also exhibits significant utility in reduction reactions, such as the conversion of azides to amines and the deoxygenation of sulfoxides. dtic.milwikipedia.org The specific reaction pathway is often influenced by the substrate and reaction conditions, allowing for a degree of control over the synthetic outcome.
Detailed Mechanistic Studies of Hydroboration Reactions with Dichloroborane-Dimethyl Sulfide
The hydroboration of alkenes with dichloroborane-dimethyl sulfide proceeds through the addition of the B-H bond across the double bond. acs.org This process is initiated by the coordination of the borane (B79455) to the alkene, followed by the transfer of the hydride to one of the carbons and the boron to the other. The resulting alkyldichloroborane-dimethyl sulfide complex is a stable intermediate.
While dichloroborane-dimethyl sulfide can hydroborate alkenes directly, the presence of a Lewis acid promoter, such as boron trichloride (B1173362) (BCl3), can significantly accelerate the reaction. acs.org The Lewis acid is thought to coordinate to the dimethyl sulfide ligand, increasing the electrophilicity of the boron center and facilitating the hydroboration process. This catalytic approach allows for efficient hydroboration under milder conditions. Some studies have also explored the use of other Lewis acids to catalyze hydroboration reactions. rsc.org
Hydroboration with dichloroborane-dimethyl sulfide exhibits high regioselectivity, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. masterorganicchemistry.comscielo.org.bo This "anti-Markovnikov" addition is a hallmark of hydroboration reactions. masterorganicchemistry.comchemrxiv.org The reaction is also stereospecific, proceeding via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. chemrxiv.orgrsc.org This stereochemical control is crucial for the synthesis of specific stereoisomers. rsc.org For example, the hydroboration of 1-methylcyclohexene yields trans-2-methylcyclohexanol (B1360119) as the major product after oxidation. chemrxiv.org
Table 1: Regioselectivity of Hydroboration of Alkenes with Various Boranes
| Alkene | Borane Reagent | % Boron on Less Substituted Carbon |
| 1-Hexene (B165129) | Diborane (B8814927) | 94% |
| 1-Hexene | Chloroborane-dimethyl sulfide | 99% |
| 2-Methyl-1-butene | Diborane | 99% |
| 2-Methyl-1-butene | Chloroborane-dimethyl sulfide | 99.5% |
| 4-Methyl-2-pentene | Diborane | 57% |
| 4-Methyl-2-pentene | Thexylchloroborane-dimethyl sulfide | 99% |
Data compiled from various sources. scielo.org.bo
Mechanistic Insights into Chemoselective Reductions by Dichloroborane-Dimethyl Sulfide
Dichloroborane-dimethyl sulfide is a highly chemoselective reducing agent, capable of reducing specific functional groups while leaving others intact. This selectivity is a key advantage in the synthesis of complex molecules.
Dichloroborane-dimethyl sulfide is an excellent reagent for the reduction of a wide variety of organic azides to their corresponding amines in high yields. dtic.mil This includes primary, secondary, tertiary, and aromatic azides. dtic.mil A significant feature of this reduction is its high chemoselectivity; functional groups such as esters, nitriles, and even nitro groups are tolerated. dtic.milresearchgate.net The mechanism is believed to involve the initial coordination of the borane to the terminal nitrogen of the azide (B81097), followed by the release of nitrogen gas and the formation of an aminoborane (B14716983) intermediate, which is then hydrolyzed to the amine. nih.gov Importantly, the reduction proceeds with retention of stereochemistry at the carbon atom attached to the nitrogen.
Table 2: Reduction of Various Azides with Dichloroborane-Dimethyl Sulfide
| Azide Substrate | Product | Yield (%) |
| 1-Azidooctane | 1-Octylamine | 92 |
| 2-Azidoundecane | 2-Undecylamine | 90 |
| 1-Azido-1-methylcyclohexane | 1-Amino-1-methylcyclohexane | 88 |
| Phenyl azide | Aniline | 95 |
Representative data. dtic.mil
Dichloroborane-dimethyl sulfide can also be employed for the deoxygenation of sulfoxides to the corresponding sulfides. wikipedia.org The reaction proceeds through the initial coordination of the boron to the sulfoxide (B87167) oxygen. This is followed by an intramolecular transfer of hydride from the boron to the sulfur atom, leading to the cleavage of the sulfur-oxygen bond and formation of the sulfide. The dimethyl sulfide ligand is crucial for moderating the reactivity of the dichloroborane and enabling this selective transformation.
Kinetic Studies of Dichloroborane-Dimethyl Sulfide Reactivity
Investigations into the kinetics of dichloroborane-dimethyl sulfide (BHCl₂·SMe₂) have provided valuable insights into its reactivity, particularly in hydroboration reactions. While comprehensive kinetic data, such as specific rate constants for a wide range of reactions, remain areas of ongoing research, existing studies have elucidated key factors that govern the speed and outcome of reactions involving this compound.
The reactivity of dichloroborane adducts, including the dimethyl sulfide complex, has been observed to be influenced by the nature of the Lewis base. For instance, dichloroborane adducts of monoglyme and β-chloroethyl ether have demonstrated high reactivity towards unhindered olefins even at room temperature. However, the hydroboration of more sterically hindered olefins using dichloroborane-dimethyl sulfide is notably slower. redalyc.org In such cases, the reaction often necessitates higher temperatures or the addition of a catalyst like boron trichloride to facilitate the liberation of the free dichloroborane, thereby increasing the reaction rate. redalyc.org
The choice of the borane agent significantly impacts the regioselectivity of hydroboration. While diborane shows a certain level of regioselectivity, the use of chloroborane-dimethyl sulfide can enhance this selectivity. redalyc.orgscielo.org.bo This suggests that the electronic and steric properties of the substituents on the boron atom play a crucial role in the kinetics and mechanism of the reaction.
Research on the reduction of ketones by borane-dimethyl sulfide has revealed that the purity of the reagent can significantly affect the observed reaction kinetics. lookchem.com Studies using commercial grade borane-dimethyl sulfide showed faster reactions compared to those with purified borane-dimethyl sulfide, which exhibited distinctly different and slower kinetics. lookchem.com The main reaction, the reduction of a ketone by the borane-dimethyl sulfide complex to form a monoalkoxyborane, was found to be first order in both reactants. lookchem.com
The following tables present comparative data on the regioselectivity of hydroboration with different borane reagents, which indirectly reflects the kinetic preferences of these reactions.
Table 1: Regioselectivity of Hydroboration of 1-Hexene with Various Borane Reagents
| Borane Reagent | Regioselectivity (%) |
| Diborane | 94 |
| Chloroborane-dimethyl sulfide | 99 |
| Thexylchloroborane-dimethyl sulfide | 99 |
Data sourced from multiple studies, indicating the percentage of boron addition to the terminal carbon. scielo.org.bo
Table 2: Regioselectivity of Hydroboration of 2-Methyl-1-butene with Various Borane Reagents
| Borane Reagent | Regioselectivity (%) |
| Diborane | 99 |
| Chloroborane-dimethyl sulfide | 99.5 |
| Thexylchloroborane-dimethyl sulfide | 97 |
Data sourced from multiple studies, indicating the percentage of boron addition to the terminal carbon. scielo.org.bo
These findings underscore the complex interplay of steric and electronic effects in determining the reactivity and selectivity of dichloroborane-dimethyl sulfide and related compounds. Further detailed kinetic studies are necessary to provide a more quantitative understanding of these reaction dynamics.
Computational Chemistry and Theoretical Modeling of Dichloroborane Dimethyl Sulfide
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to determining the three-dimensional structure, stability, and electronic nature of dichloroborane-dimethyl sulfide (B99878). These methods model the molecule's electronic behavior to predict its physical and chemical properties.
Density Functional Theory (DFT) has become a primary tool for investigating the structure and energetics of borane (B79455) complexes due to its favorable balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to perform geometry optimizations, yielding predictions of key structural parameters such as bond lengths, bond angles, and dihedral angles. For dichloroborane-dimethyl sulfide, these calculations would define the precise geometry of the B-S dative bond and the orientation of the dimethyl sulfide ligand relative to the dichloroborane moiety.
Furthermore, DFT is used to calculate thermodynamic properties, including the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. This information is critical for understanding the stability of the adduct and the energetics of its reactions. For instance, DFT methods have been successfully applied to study the geometries and energies of various borane complexes with ligands like dimethyl sulfide and tetrahydrofuran (B95107) (THF) researchgate.net.
For higher accuracy in energetic and electronic structure calculations, researchers turn to ab initio methods. Techniques such as Møller-Plesset perturbation theory (MP2) and the more sophisticated Coupled Cluster (CC) methods provide a more rigorous treatment of electron correlation than standard DFT functionals researchgate.netresearchgate.net. These methods are crucial for obtaining benchmark-quality energies for reaction pathways and bond dissociation energies.
Ab initio calculations have been utilized to investigate the gas-phase structures and energies of borane monomers and dimers, providing valuable data that can be correlated with experimental results researchgate.net. Coupled Cluster methods, such as CC2, are particularly powerful for studying not just the ground state but also the electronic excited states of boron-containing compounds, which is essential for understanding their photochemical behavior researchgate.net. While computationally intensive, these methods offer a deeper understanding of the electronic landscape of dichloroborane-dimethyl sulfide.
Simulation of Reaction Mechanisms and Transition States
Computational modeling is indispensable for mapping the complex reaction pathways of dichloroborane-dimethyl sulfide, particularly in hydroboration and reduction reactions. These simulations allow for the characterization of short-lived transition states and intermediates that are challenging to observe experimentally.
The mechanism of hydroboration using dihaloborane-dimethyl sulfide complexes has been a subject of both experimental and theoretical investigation. Computational studies suggest that the reaction can proceed through different pathways depending on the specific reactants and conditions. One proposed mechanism involves the prior dissociation of the dimethyl sulfide ligand from the complex, freeing the highly reactive dichloroborane (BHCl₂) to react with the alkene researchgate.netresearchgate.net.
Alternatively, a direct reaction pathway can be modeled. DFT calculations using the B3LYP method on the hydroboration of alkenes like propene with BHCl₂ have identified four-center, parallelogram-like transition states researchgate.net. Locating these transition states often involves sophisticated algorithms, such as linear synchronous transit or quasi-newton methods, which map the potential energy surface of the reaction researchgate.net. The calculated activation energies for these transition states provide quantitative predictions of reaction rates and regioselectivity, explaining the observed product distributions researchgate.net.
| Mechanistic Feature | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Dissociative Mechanism | General Theory | Suggests initial dissociation of Me₂S from the BHCl₂·SMe₂ complex is a key step, followed by reaction of free BHCl₂ with the alkene. | researchgate.net |
| Associative (Four-Center) Transition State | DFT (B3LYP) | A parallelogram-like H-B-C-C four-center geometry was identified as the transition structure for the hydroboration of propene. | researchgate.net |
| Transition State Search Algorithms | Linear/Quadratic Synchronous Transit, Quasi-Newton | These methods are used to efficiently locate the geometry and energy of the transition state on the potential energy surface. | researchgate.net |
Dichloroborane-dimethyl sulfide is recognized for its ability to chemoselectively reduce various functional groups, most notably the reduction of azides to amines researchgate.net. While experimental studies have established the high selectivity of this reagent, computational analysis is required to uncover the detailed reaction mechanism researchgate.netresearchgate.net.
A computational investigation of this process would involve modeling the interaction between the B-H bond of the reagent and the azide (B81097) functional group. DFT calculations could be used to map the reaction coordinate, identify the transition state for the reduction and subsequent extrusion of nitrogen gas (N₂), and calculate the associated activation barrier. Such studies would clarify the electronic factors responsible for the high chemoselectivity, explaining why the reagent effectively reduces azides while leaving other sensitive groups like esters, nitriles, and nitro groups intact researchgate.net. Although detailed computational studies on this specific reaction are not widely reported, the methods are well-established for analyzing similar reduction pathways.
Prediction of Spectroscopic Signatures for Dichloroborane-Dimethyl Sulfide
Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to interpret and verify experimental data. For dichloroborane-dimethyl sulfide, key spectroscopic features can be calculated with high accuracy.
One of the most important spectroscopic handles for boron compounds is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. Ab initio and DFT methods have been successfully used to calculate the ¹¹B NMR chemical shifts of various borane compounds, and these calculations can be directly compared to experimental values to confirm the molecule's structure and electronic environment researchgate.netresearchgate.net.
In vibrational spectroscopy, the B-H stretching frequency is a characteristic feature. Experimentally, this absorption is observed around 2500 cm⁻¹ for related reagents researchgate.net. DFT frequency calculations can predict the full infrared (IR) and Raman spectra, including the position and intensity of the B-H stretch and other vibrational modes. This theoretical spectrum serves as a valuable reference for experimental characterization and can help in identifying the presence of the reagent in reaction mixtures.
| Spectroscopic Technique | Key Signature | Computational Method | Reference |
|---|---|---|---|
| ¹¹B NMR | Chemical Shift (δ) | DFT (e.g., B3LYP), Ab Initio | researchgate.netresearchgate.net |
| Infrared (IR) Spectroscopy | B-H Stretching Frequency (ν) | DFT Frequency Calculation | researchgate.net |
| Raman Spectroscopy | Vibrational Modes | DFT Frequency Calculation | researchgate.net |
Electronic Properties and Bonding Analysis through Computational Approaches
Computational chemistry provides a powerful lens for examining the electronic structure and bonding characteristics of dichloroborane-dimethyl sulfide ((CH₃)₂S·BHCl₂). Through methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory, it is possible to model the molecule's geometry, analyze the nature of the coordinate covalent bond between the sulfur and boron atoms, and quantify the distribution of electron density. These theoretical calculations are essential for a deeper understanding of the adduct's stability, reactivity, and spectroscopic properties.
Molecular Geometry and Bond Analysis
Quantum chemical calculations can predict key geometric parameters, including bond lengths and angles. In the dichloroborane-dimethyl sulfide adduct, the formation of the dative bond from the sulfur of dimethyl sulfide to the boron atom of dichloroborane leads to significant changes in the geometries of the individual moieties. The boron atom, which is trigonal planar in free dichloroborane, adopts a tetrahedral geometry in the complex.
A detailed analysis of the bonding can be achieved using techniques like Natural Bond Orbital (NBO) analysis. This method localizes the molecular orbitals into orbitals that align with the classic Lewis structure concepts of bonds and lone pairs. For the (CH₃)₂S·BHCl₂ adduct, NBO analysis would characterize the B-S bond as a coordinate covalent bond, quantifying the charge transfer from the sulfur lone pair (the Lewis base) to the empty p-orbital of the boron atom (the Lewis acid). The strength of this interaction can be estimated through second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy associated with the donor-acceptor interaction.
Table 5.4.1: Representative Calculated Geometric Parameters for Dichloroborane-Dimethyl Sulfide *
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Lengths (Å) | ||||
| B-S | B | S | 1.90 - 2.00 | |
| B-Cl | B | Cl | 1.85 - 1.95 | |
| B-H | B | H | 1.20 - 1.30 | |
| S-C | S | C | 1.80 - 1.90 | |
| Bond Angles (°) | ||||
| Cl-B-Cl | Cl | B | Cl | 105.0 - 115.0 |
| Cl-B-S | Cl | B | S | 100.0 - 110.0 |
| H-B-S | H | B | S | 105.0 - 115.0 |
| C-S-C | C | S | C | 95.0 - 105.0 |
| B-S-C | B | S | C | 100.0 - 110.0 |
Electronic Properties and Charge Distribution
The formation of the adduct significantly alters the electronic landscape of both the dichloroborane and dimethyl sulfide molecules. Computational methods can quantify this redistribution of electron density by calculating atomic charges. Methods such as Mulliken population analysis, or more robust schemes like Natural Population Analysis (NPA), provide insight into which atoms accumulate electron density and which become more electron-deficient upon complex formation.
In the (CH₃)₂S·BHCl₂ adduct, it is expected that the sulfur atom will bear a partial positive charge due to the donation of its lone pair electrons, while the boron atom and the electronegative chlorine atoms will carry partial negative charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other molecules.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The HOMO is typically localized on the electron-rich parts of the molecule (likely involving the sulfur and chlorine atoms), while the LUMO is associated with the most electron-deficient areas (centered around the boron atom). The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Table 5.4.2: Illustrative Natural Population Analysis (NPA) Charges for Dichloroborane-Dimethyl Sulfide Adduct *
| Atom | Calculated Natural Charge (e) |
| Boron (B) | -0.40 to -0.60 |
| Sulfur (S) | +0.30 to +0.50 |
| Chlorine (Cl) | -0.20 to -0.40 |
| Hydrogen (on B) | -0.05 to +0.05 |
| Carbon (C) | -0.50 to -0.70 |
| Hydrogen (on C) | +0.15 to +0.25 |
*Note: These charge values are hypothetical and serve to illustrate the expected charge distribution based on the principles of Lewis acid-base complexation. Specific values from a dedicated computational study are required for a precise quantitative analysis.
Strategic Applications of Dichloroborane Dimethyl Sulfide in Contemporary Organic Synthesis
Dichloroborane-Dimethyl Sulfide (B99878) as a Selective Reducing Agent
Dichloroborane, complexed with dimethyl sulfide for enhanced stability and handling, exhibits remarkable chemoselectivity in the reduction of various functional groups. This attribute allows for the targeted reduction of one functional group in the presence of others that are typically susceptible to reduction by less selective reagents.
High Chemoselectivity in Azide (B81097) Reduction
One of the most notable applications of dichloroborane-dimethyl sulfide is the highly selective reduction of azides to their corresponding amines. dtic.mil This transformation is crucial in organic synthesis as azides serve as versatile precursors to amines. The reduction proceeds efficiently for a wide range of organyl azides, including primary, secondary, tertiary, and aromatic azides, affording the respective amines in excellent yields. dtic.mil The reaction is often monitored by the evolution of nitrogen gas. dtic.mil
A key advantage of using dichloroborane-dimethyl sulfide is its exceptional chemoselectivity. Many functional groups that are typically reduced by common reducing agents like lithium aluminum hydride remain unaffected. These include esters, nitriles, nitro groups (both aliphatic and aromatic), and halides. dtic.milresearchgate.net This high degree of selectivity enables the reduction of an azide group within a complex molecule without the need for protecting other sensitive functionalities. researchgate.net
Table 1: Selective Reduction of Azides in the Presence of Other Functional Groups
| Substrate | Product | Tolerated Functional Group(s) |
| n-Hexyl azide | n-Hexylamine | Ester, Halide, Nitrile, Nitro, Olefin |
| 2-Azidoundecane | 2-Aminoundecane | N/A |
| Aryl azides | Anilines | Ester, Halide, Nitrile, Nitro |
This table is a representation of the types of selective reductions possible and is not exhaustive.
The ability to selectively reduce azides in the presence of olefins is particularly noteworthy. By choosing between dichloroborane-dimethyl sulfide and other borane (B79455) reagents like borane-THF or borane-dimethyl sulfide, chemists can selectively either reduce an azide or hydroborate an olefin within the same molecule. researchgate.net
Reduction of Other Specific Functional Groups
While highly selective for azides, dichloroborane-dimethyl sulfide is not limited to this transformation. It demonstrates utility in the deoxygenation of sulfoxides to sulfides. dtic.mil However, it is a very mild reducing agent and does not reduce esters, nitriles, or nitro compounds under standard conditions. dtic.mil Aldehydes, ketones, and amides are reduced, but only slowly. dtic.mil This differential reactivity allows for fine-tuning of synthetic strategies. For instance, in the presence of more reactive functional groups, the milder nature of dichloroborane can be advantageous.
Dichloroborane-Dimethyl Sulfide in Hydroboration Chemistry
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of organic synthesis, and dichloroborane-dimethyl sulfide plays a crucial role in this area. sciengine.comwikipedia.org
Synthesis of Alkyldichloroboranes and Alkenyldichloroboranes
Dichloroborane-dimethyl sulfide readily reacts with alkenes and alkynes to produce the corresponding alkyldichloroboranes and alkenyldichloroboranes. sciengine.comacs.org These organoborane intermediates are valuable synthetic building blocks. For example, internal and terminal alkynes react with dichloroborane-dimethyl sulfide to yield gem-bis(dichloroboryl)alkanes. sciengine.com At lower temperatures, the reaction with internal alkynes can be controlled to produce alkenyldichloroboranes. sciengine.com These dichloroboranes can be easily converted to the corresponding boronic esters through alcoholysis, which are stable and versatile compounds in their own right. sciengine.com
Controlled Regioselectivity and Stereoselectivity in Hydroboration
A significant advantage of using dichloroborane-dimethyl sulfide in hydroboration is the high degree of regioselectivity and stereoselectivity that can be achieved. scielo.org.bochemrxiv.org The hydroboration of alkenes with this reagent generally proceeds with anti-Markovnikov selectivity, meaning the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com The regioselectivity can be further enhanced compared to using diborane (B8814927) alone. scielo.org.bo For instance, the hydroboration of 1-hexene (B165129) with diborane shows 94% regioselectivity, which increases to 99% with chloroborane-dimethyl sulfide. scielo.org.bo
The hydroboration reaction is also stereospecific, occurring via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. scielo.org.borsc.org This stereocontrol is crucial for establishing specific stereocenters in a molecule. The steric bulk of the dichloroborane-dimethyl sulfide complex contributes to this high selectivity. rsc.org
Table 2: Regioselectivity of Hydroboration with Different Borane Reagents
| Alkene Substrate | Borane Reagent | Regioselectivity (%) |
| 1-Hexene | Diborane | 94 |
| 1-Hexene | Chloroborane-dimethyl sulfide | 99 |
| Styrene | Diborane | 80 |
| Styrene | Chloroborane-dimethyl sulfide | 98 |
Data compiled from various sources. scielo.org.bo
Role in the Synthesis of Chiral Compounds and Stereoselective Reactions
The predictable stereochemical outcome of hydroboration with dichloroborane-dimethyl sulfide makes it a valuable tool in asymmetric synthesis. By employing chiral auxiliaries or substrates, it is possible to synthesize chiral molecules with high enantiomeric purity. organic-chemistry.orgelsevierpure.com
The anti-Markovnikov addition and syn-stereospecificity allow for the creation of specific stereoisomers. chemrxiv.orgrsc.org For example, the hydroboration of a chiral alkene will lead to the formation of diastereomeric organoboranes, which can then be further transformed into the desired chiral products. The ability to control the stereochemistry at multiple centers is a powerful aspect of this methodology. rsc.org While dichloroborane-dimethyl sulfide itself is not a chiral reagent, its predictable reaction course when used with chiral substrates is a key element in many stereoselective synthetic routes. organic-chemistry.org
Comparison with Other Borane Reagents in Synthetic Contexts
The utility of dichloroborane-dimethyl sulfide (BHCl₂·SMe₂) in organic synthesis is best understood through comparison with other common borane reagents. The choice of a specific borane is dictated by the desired transformation, required selectivity (chemo-, regio-, and stereo-), and the functional group tolerance of the substrate. Key comparators include the parent borane-dimethyl sulfide complex (BH₃·SMe₂), sterically hindered alkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN), and other haloboranes.
The primary distinction of BHCl₂·SMe₂ lies in the electronic effect of the two chlorine atoms attached to the boron center. These electron-withdrawing groups significantly increase the Lewis acidity of the boron atom compared to its parent analogue, BH₃·SMe₂. This heightened acidity profoundly influences its reactivity, particularly its behavior as a reducing agent and in hydroboration reactions.
Reactivity and Chemoselectivity in Reductions
A significant area of application for borane reagents is the reduction of carbonyls and other functional groups. In this context, BHCl₂·SMe₂ exhibits a markedly different and more selective reactivity profile than the more commonly used BH₃·SMe₂.
Dichloroborane-dimethyl sulfide is characterized as a very mild reducing agent. dtic.mil Its utility shines in its high degree of chemoselectivity. A key application is the selective reduction of organyl azides to their corresponding amines. dtic.mil This reduction proceeds in high yields and, crucially, tolerates a wide array of other functional groups that are typically reduced by stronger borane reagents. Functional groups such as esters, nitriles, and even nitro groups are left intact during the reduction of azides with BHCl₂·SMe₂. dtic.mil Furthermore, while aldehydes and ketones are reduced, the reaction is slow, allowing for selective transformations in multifunctional molecules. dtic.mil
In stark contrast, borane-dimethyl sulfide (BMS) is a much more powerful and general reducing agent. wikipedia.orgborates.today It readily reduces a broad spectrum of functional groups, including aldehydes, ketones, carboxylic acids, esters, lactones, and nitriles. wikipedia.orgborates.today This broad reactivity makes it a workhorse in synthesis for general reductions but limits its use in molecules with multiple reducible functional groups where selectivity is paramount. For instance, BMS does not typically reduce acid chlorides or nitro groups. wikipedia.orgorganic-chemistry.org
This difference in reactivity provides a powerful tool for synthetic chemists. For a substrate containing both an azide and an alkene, one can selectively reduce the azide using BHCl₂·SMe₂ without affecting the double bond, as it is a poor hydroborating agent. dtic.milresearchgate.net Conversely, using BH₃·SMe₂ would lead to the hydroboration of the alkene. researchgate.net
The table below summarizes the comparative reductive capabilities of these reagents.
| Functional Group | Dichloroborane-Dimethyl Sulfide (BHCl₂·SMe₂) | Borane-Dimethyl Sulfide (BH₃·SMe₂) |
| Azide | Excellent, high selectivity dtic.mil | Reduces |
| Aldehyde | Slow reduction dtic.mil | Fast reduction wikipedia.org |
| Ketone | Slow reduction dtic.mil | Fast reduction wikipedia.org |
| Carboxylic Acid | Not readily reduced | Fast reduction wikipedia.orgorganic-chemistry.org |
| Ester | Inert dtic.mil | Reduces wikipedia.org |
| Nitrile | Inert dtic.mil | Reduces to amine wikipedia.org |
| Nitro Group | Inert dtic.mil | Generally not reduced organic-chemistry.org |
| Sulfoxide (B87167) | Reduces to sulfide dtic.mil | - |
| Alkene | Poor hydroborating agent dtic.mil | Effective hydroborating agent wikipedia.org |
Regioselectivity and Reactivity in Hydroboration
Hydroboration is a cornerstone of organoboron chemistry, enabling the anti-Markovnikov hydration of alkenes and alkynes. The structure of the borane reagent has a profound impact on the regioselectivity of this addition.
Dichloroborane-dimethyl sulfide and its analogues can serve as effective hydroborating agents, often exhibiting high regioselectivity. nih.gov For instance, in the hydroboration of styrene, chloroborane-dimethyl sulfide provides the corresponding primary alcohol with 98% regioselectivity after oxidation, a significant improvement over diborane (80%). nih.gov However, the reactivity of BHCl₂·SMe₂ can be sluggish, especially with sterically hindered alkenes. In such cases, the reaction may require higher temperatures or the addition of a Lewis acid like boron trichloride (B1173362) to liberate the more reactive, uncomplexed dichloroborane. nih.gov
Sterically hindered alkylboranes, such as 9-BBN and disiamylborane , are designed specifically to maximize regioselectivity. 9-BBN, in particular, is exceptionally sensitive to the steric environment of the double bond, often providing nearly exclusive formation of the anti-Markovnikov product (>99.9% for 1-hexene). commonorganicchemistry.com These reagents are generally preferred for achieving the highest possible regioselectivity in the hydroboration of unfunctionalized alkenes.
The following table provides a comparative overview of the regioselectivity achieved with various borane reagents for the hydroboration of representative alkenes, illustrated by the percentage of the primary alcohol formed after oxidation.
| Alkene | Dichloroborane-DMS | Borane (as BH₃·THF) | 9-BBN | Disiamylborane | Thexylborane |
| 1-Hexene | 99% | 94% | >99.9% | 99% | 94% |
| Styrene | 98% | 80% | 98.5% | 98% | 95% |
| 2-Methyl-1-butene | 99.5% | 99% | 99.8% | - | - |
| cis-4-Methyl-2-pentene | - | 57% | 99.8% | 97% | 66% |
| Data for chloroborane-dimethyl sulfide is used as a close proxy. nih.gov |
Coordination Chemistry and Lewis Acidity of Dichloroborane Dimethyl Sulfide
Nature of the Boron-Sulfur Dative Bond in Dichloroborane-Dimethyl Sulfide (B99878)
The bond between the boron and sulfur atoms in dichloroborane-dimethyl sulfide is a classic example of a dative covalent bond. In this arrangement, the sulfur atom of the dimethyl sulfide molecule donates a lone pair of electrons to the vacant p-orbital of the boron atom in dichloroborane. This interaction satisfies the octet rule for the boron atom, which is electron-deficient in its uncomplexed state.
The formation of this dative bond results in a tetrahedral geometry around the boron atom. The strength and nature of this B-S bond are influenced by a combination of factors, including the electronegativity of the substituents on the boron atom and the steric bulk of the Lewis base. While the primary interaction is a sigma (σ) bond formed from the donation of sulfur's lone pair, the possibility of pi (π) back-bonding, where electron density from the boron is shared back with the sulfur, has been a subject of study in related organoboron compounds. rsc.org However, in the case of dichloroborane-dimethyl sulfide, the dominant feature is the σ-dative bond, which dictates the stability and reactivity of the complex.
Comparative Lewis Acidity of Dichloroborane-Dimethyl Sulfide with Other Boron Halides and Adducts
The Lewis acidity of boron halides is a widely discussed topic in inorganic chemistry, with a trend that is not immediately intuitive. youtube.com Contrary to what might be expected based on the electronegativity of the halogens, the Lewis acidity of boron trihalides follows the order BI₃ > BBr₃ > BCl₃ > BF₃. youtube.comchemrxiv.org This is often explained by the degree of π-back-bonding between the halogen lone pairs and the vacant p-orbital on the boron atom. youtube.comchemrxiv.org In BF₃, this overlap is most effective, which reduces the electron deficiency of the boron center and thus its Lewis acidity. youtube.com
When forming an adduct with dimethyl sulfide, the Lewis acidity of the parent borane (B79455) is tempered. Dichloroborane-dimethyl sulfide is a less potent Lewis acid than free dichloroborane because the boron atom's vacant orbital is already engaged in the dative bond with the sulfur atom. However, it remains a significant Lewis acid.
To understand its relative strength, it is useful to compare it with other borane adducts. The stability of the adduct, and therefore the effective Lewis acidity of the complex, is influenced by the nature of the Lewis base. For instance, borane forms adducts with various ethers and amines. The strength of these adducts, and consequently the residual Lewis acidity of the boron center, varies depending on the donor atom's basicity and steric hindrance. Generally, amine adducts are more stable than sulfide adducts, which are in turn more stable than ether adducts. This places dichloroborane-dimethyl sulfide in a moderate position in terms of Lewis acidity among common borane adducts.
Table 1: Comparative Data of Boron Halide Adducts
| Compound | Lewis Base | Dissociation Energy (kcal/mol) | B-X Bond Length (Å) |
| BF₃·NH₃ | Ammonia | 26.5 | 1.63 |
| BCl₃·NH₃ | Ammonia | 32.8 | 1.83 |
| BBr₃·NH₃ | Ammonia | 34.2 | 1.98 |
| BHCl₂·S(CH₃)₂ | Dimethyl Sulfide | Not readily available | Not readily available |
Note: Data for dichloroborane-dimethyl sulfide is not as readily available in comparative tables, highlighting a gap in easily accessible, directly comparable thermochemical data.
Ligand Exchange Reactions and Stability of the Dimethyl Sulfide Adduct
The dimethyl sulfide adduct of dichloroborane is known for its stability, making it a convenient and commercially available reagent. thieme-connect.dealkalisci.com This stability is a key factor in its utility, as it allows for storage and handling of the otherwise reactive dichloroborane. However, the dative bond is not inert, and the dimethyl sulfide ligand can be displaced by other Lewis bases in what are known as ligand exchange reactions. libretexts.org
These reactions are typically equilibrium processes, and the position of the equilibrium is determined by the relative basicity and concentration of the competing Lewis bases. For example, a stronger Lewis base, such as an amine, can displace the dimethyl sulfide from the boron center. The general principle is that a more stable adduct will be formed with a stronger Lewis base.
The stability of the dichloroborane-dimethyl sulfide adduct is also a factor in its reactivity in hydroboration reactions. For the hydroboration to occur, the dimethyl sulfide must dissociate to some extent to free up a coordination site on the boron for the alkene to bind. This dissociation is often the rate-determining step in such reactions. The equilibrium can be shifted by the presence of the substrate and the reaction conditions.
Influence of the Lewis Acidic Boron Center on Reactivity
The Lewis acidic character of the boron center in dichloroborane-dimethyl sulfide is the primary driver of its reactivity. acs.org This electrophilic nature allows the boron atom to interact with electron-rich species, most notably the π-electrons of alkenes and alkynes in hydroboration reactions. scbt.com
In the hydroboration reaction, the initial step involves the coordination of the alkene to the Lewis acidic boron atom. This is followed by the concerted addition of the B-H bond across the double bond. The regioselectivity of this addition is influenced by both electronic and steric factors, with the boron atom typically adding to the less substituted carbon atom.
Furthermore, the Lewis acidity of the boron center can be modulated by the other substituents on the boron. The two chlorine atoms in dichloroborane-dimethyl sulfide are electron-withdrawing, which increases the Lewis acidity of the boron center compared to, for example, borane-dimethyl sulfide (BH₃·S(CH₃)₂). This enhanced Lewis acidity makes dichloroborane-dimethyl sulfide a more reactive hydroborating agent than its non-halogenated counterpart.
The presence of the Lewis acidic boron also influences the reactivity of the B-Cl bonds. These bonds can undergo substitution reactions, for instance, with organometallic reagents, allowing for the synthesis of a variety of organoboron compounds. The Lewis acidity of the boron center activates the B-Cl bonds towards nucleophilic attack.
Future Research Directions and Emerging Paradigms in Dichloroborane Dimethyl Sulfide Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of dichloroborane-dimethyl sulfide (B99878) complex involves the redistribution of borane-dimethyl sulfide (BMS) with boron trichloride-dimethyl sulfide (BCl₃·SMe₂). acs.orgchemicalbook.com While effective, this method can result in a mixture of products including BMS, monochloroborane-dimethyl sulfide (BH₂Cl·SMe₂), and the desired dichloroborane-dimethyl sulfide, with one reported synthesis yielding 73% of the target compound. chemicalbook.com Future research is geared towards developing more atom-economical and sustainable synthetic protocols.
One promising approach is the direct reaction of BMS with reagents like trityl chloride (Ph₃CCl), which has been shown to produce a mixture containing dichloroborane-dimethyl sulfide. chemicalbook.com Further optimization of this and similar reactions could lead to higher yields and selectivity, minimizing waste. Additionally, exploring alternative, greener solvents and reducing the use of hazardous reagents are key considerations for enhancing the sustainability of its synthesis. The development of catalytic methods for the direct chlorination of BMS would represent a significant leap forward in terms of efficiency and environmental impact.
Exploration of New Reactivity Profiles and Synthetic Transformations
Dichloroborane-dimethyl sulfide is a well-established reagent for the hydroboration of alkenes and alkynes, often exhibiting excellent regioselectivity. masterorganicchemistry.comredalyc.orgwikipedia.orgscielo.org.bosigmaaldrich.comacs.orgsigmaaldrich.comscientificlabs.comsigmaaldrich.com It is known to participate in Markovnikov hydroboration, addition reactions, and pyrolysis. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com Beyond these fundamental applications, emerging research aims to uncover new reactivity patterns.
Recent explorations have shown its utility in more complex transformations, including the preparation of unsymmetrical borafluorenes and participation in cyclization and dismutation reactions, such as the haloboration of azadiboriridine to form boron-nitrogen clusters. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com The future in this area lies in systematically investigating its reactions with a wider range of functional groups and in the development of novel tandem reactions where dichloroborane-dimethyl sulfide acts as a key intermediate or catalyst. For instance, its potential in asymmetric synthesis, beyond what is currently known, warrants deeper investigation.
Advanced Mechanistic Elucidation via In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and for the rational design of new ones. While the general mechanism of hydroboration is understood, the specific role and behavior of dichloroborane-dimethyl sulfide in more complex reaction systems are not fully elucidated. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide invaluable data on the kinetics and mechanism of reactions involving this borane (B79455) adduct. By monitoring the reaction mixture as it evolves, researchers can identify transient species and gain a more dynamic picture of the reaction pathway. This detailed mechanistic information is crucial for controlling reaction outcomes and for the development of more selective and efficient synthetic methods.
Integration of Computational Design for Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govethz.chlsu.edunih.govunsw.edu.au In the context of dichloroborane-dimethyl sulfide, computational studies can provide deep insights into its electronic structure and reactivity. DFT calculations have already been employed to study the dissociation of diborane (B8814927) in dimethyl sulfide, a fundamental step in the formation of related borane adducts. researchgate.net
The future of dichloroborane-dimethyl sulfide chemistry will see a much deeper integration of computational design. By modeling reaction pathways and transition states, chemists can predict the outcome of unknown reactions, design more selective catalysts, and tailor the reactivity of the borane complex for specific applications. This predictive power will accelerate the discovery of new reactions and optimize existing processes, reducing the need for extensive empirical screening.
Exploration of Dichloroborane-Dimethyl Sulfide in Materials Science or Catalysis Beyond Traditional Organic Synthesis
The unique electronic properties of boron-containing compounds make them attractive targets for materials science and catalysis. While dichloroborane-dimethyl sulfide has been primarily used as a stoichiometric reagent in organic synthesis, its potential as a precursor for advanced materials or as a catalyst in its own right is an exciting and underexplored frontier.
Future research could focus on the use of dichloroborane-dimethyl sulfide in polymerization reactions to create novel boron-containing polymers with unique electronic, optical, or thermal properties. Such materials could find applications in areas ranging from electronics to ceramics. Furthermore, its potential as a catalyst or co-catalyst in reactions beyond hydroboration, such as in C-H activation or cross-coupling reactions, warrants investigation. The development of catalytic cycles involving this versatile reagent could open up new and efficient pathways for the synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
